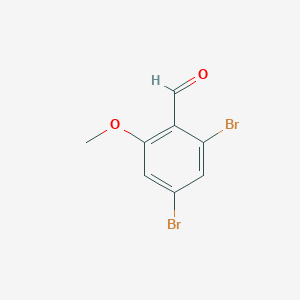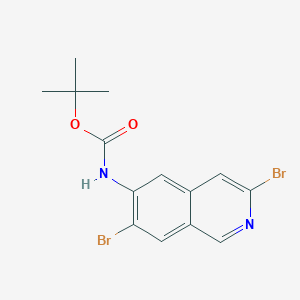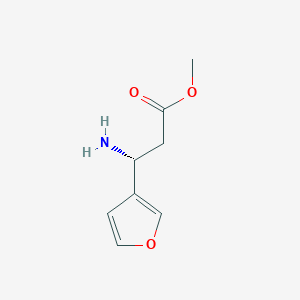
2,4-Dibromo-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 6th position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methoxybenzaldehyde typically involves the bromination of 6-methoxybenzaldehyde. The process can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2,4-Dibromo-6-methoxybenzoic acid.
Reduction: 2,4-Dibromo-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dibromo-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-methoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxy group can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-6-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Dichloro-6-methoxybenzaldehyde: Similar structure but with chlorine atoms instead of bromine atoms.
2,4-Dibromo-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Propriétés
Formule moléculaire |
C8H6Br2O2 |
|---|---|
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
2,4-dibromo-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |
Clé InChI |
UWUZSGGJJFNBNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)



![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)
![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)

